molecular formula C18H19BrN6 B6459440 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2549065-57-6

3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B6459440
CAS RN: 2549065-57-6
M. Wt: 399.3 g/mol
InChI Key: KDQMJHPXZOPHCY-UHFFFAOYSA-N
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Description

3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine, also known as 3BP-6PP, is a synthetic compound with a wide range of applications in scientific research. It has been used in various studies to investigate the mechanism of action of a number of drugs and other compounds, as well as for its potential as a therapeutic agent.

Scientific Research Applications

3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has been used in a wide range of scientific research applications. It has been used to study the mechanism of action of various drugs, including the antifungal agent itraconazole, the anticonvulsant lacosamide, and the anti-inflammatory agent celecoxib. It has also been used in studies of the structure-activity relationships of various compounds, as well as in studies of the pharmacokinetics and pharmacodynamics of various drugs. Additionally, this compound has been used in studies of the interactions between proteins and other biomolecules, as well as in studies of the effects of various compounds on cell proliferation and differentiation.

Mechanism of Action

The mechanism of action of 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have anti-inflammatory and analgesic effects in animal studies. Additionally, it has been shown to inhibit the growth of various cancer cell lines in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine in laboratory experiments include its low cost and easy synthesis. Additionally, it has been shown to be relatively stable in solution, making it suitable for use in a variety of different experiments. However, there are some limitations to its use, including its relatively low solubility in water and its potential to interfere with the results of certain experiments.

Future Directions

There are a number of potential future directions for 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research could be done to better understand its mechanism of action and to identify potential interactions with other molecules. Additionally, this compound could be used in studies of the interactions between proteins and other biomolecules, as well as in studies of the effects of various compounds on cell proliferation and differentiation. Finally, further research could be done to improve the synthesis methods and increase the solubility of this compound in water.

Synthesis Methods

3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine can be synthesized using a number of different methods. The most common method is the condensation of 3-bromophenylmethylpiperazine with 1H-pyrazol-1-ylpyridazine in a solution of dichloromethane at room temperature. Other methods include the use of microwave-assisted synthesis, solid-state synthesis, and the use of other solvents such as dimethylformamide.

properties

IUPAC Name

3-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6/c19-16-4-1-3-15(13-16)14-23-9-11-24(12-10-23)17-5-6-18(22-21-17)25-8-2-7-20-25/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQMJHPXZOPHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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